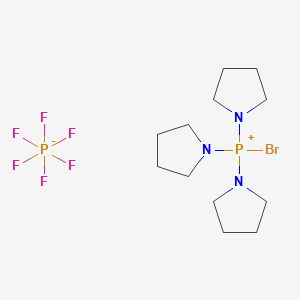

PyBroP

Descripción general

Descripción

PyBroP, short for Pyrolysis-Based Broth Production, is a revolutionary method of producing bacterial broth in a laboratory setting. This technique is based on the pyrolysis of biomass, which is the thermal decomposition of organic matter at high temperatures. By using this method, researchers are able to produce bacterial broth in a fraction of the time and cost of traditional methods.

Aplicaciones Científicas De Investigación

Acoplamiento Cruzado Catalizado por Metales de Transición

PyBroP se usa en reacciones de acoplamiento cruzado catalizadas por metales de transición . Estas reacciones son importantes para las formaciones directas de enlaces C–C, C–N, C–O, C–S y C–P de heterociclos y fenoles tautomerizables . This compound, junto con sus análogos, se utiliza ampliamente para estas reacciones debido a su simplicidad operativa, compatibilidad funcional y amplio alcance de sustratos .

Acoplamiento Cruzado Catalizado por Pd

This compound se usa en reacciones de acoplamiento cruzado catalizadas por Pd . Este proceso es significativo en la síntesis de compuestos biarílicos, que son subestructuras importantes de muchas moléculas bioactivas y funcionales .

Acoplamiento Cruzado Catalizado por Ni

This compound también se usa en reacciones de acoplamiento cruzado catalizadas por Ni . Al igual que las reacciones catalizadas por Pd, estos procesos son importantes en la síntesis de varios compuestos .

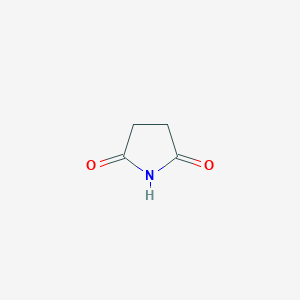

Adición Nucleofílica de Oxindoles con N-Óxidos de Piridina

This compound se usa para promover la reacción de adición nucleofílica de oxindoles con N-óxidos de piridina . Esta estrategia es sostenible y eficiente para la síntesis de derivados de oxindol 3-piridil-3,3-disustituidos .

Síntesis de Amidas Primarias

This compound se usa como catalizador para la síntesis de amidas primarias

Mecanismo De Acción

Target of Action

PyBroP, or bromotripyrrolidinophosphonium hexafluorophosphate, primarily targets tautomerizable heterocycles and phenols . These compounds are important electrophiles in transition metal-catalyzed cross-coupling reactions . They are activated by phosphorus groups, making them easy to prepare and highly stable .

Mode of Action

The mode of action of this compound involves activating the C–OH bond of a tautomerizable heterocycle or phenol with a phosphonium reagent . This is followed by functionalization with a nucleophile through S_NAr displacement . This compound exhibits higher activating ability than other phosphonium reagents in transition metal-catalyzed cross-coupling reactions .

Biochemical Pathways

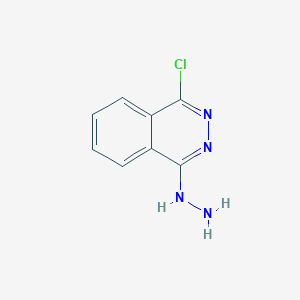

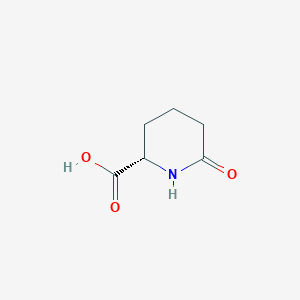

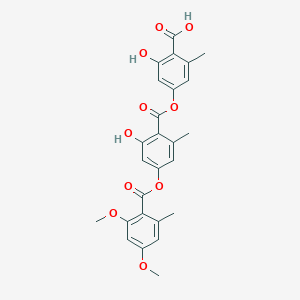

This compound is involved in the synthesis of various compounds through different biochemical pathways. For instance, it is used in the Suzuki–Miyaura cross-coupling of phenols and arylboronic acids to synthesize biaryls and heterobiaryls . It is also used to functionalize pyrimidines (synthesized from 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Kappe dehydrogenation) by using various nucleophiles .

Pharmacokinetics

It is known that this compound is a solid compound with a molecular weight of 46618 . It is typically stored at temperatures below -20°C to maintain its stability .

Result of Action

The result of this compound’s action is the formation of new bonds, such as C–C, C–N, C–O, and C–S, from a common substrate . This leads to the creation of a variety of compounds, including 3-pyridyl-3,3-disubstituted oxindole derivatives .

Safety and Hazards

Direcciones Futuras

Transition metal-catalyzed cross-coupling reactions mediated by PyBroP have emerged as a new, mild, efficient, chemoselective, and versatile method for direct C–C, C–N, C–O, C–S, and C–P bond formations of tautomerizable heterocycles and phenols . The significant progress in this area suggests that this compound will continue to be a valuable tool in organic synthesis .

Análisis Bioquímico

Biochemical Properties

PyBroP plays a significant role in biochemical reactions, particularly in peptide synthesis . It is used as a coupling reagent for Suzuki–Miyaura cross-coupling of phenols and arylboronic acids to synthesize biaryls and heterobiaryls . It also aids in the formation of formamidines by coupling with various primary amines .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis . By facilitating the coupling of amino acids, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates the C-OH bond in tautomerizable heterocycles to form the phosphonium salt, which aids the Sonogashira coupling of heterocycles with various alkynes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

bromo(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BrN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKRMWNZYOIJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BrF6N3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369781 | |

| Record name | PyBroP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132705-51-2 | |

| Record name | PyBroP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

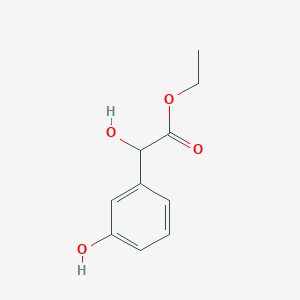

Q1: What is the molecular formula and weight of PyBroP?

A1: The molecular formula of this compound is C14H24BrF6N3P, and its molecular weight is 468.24 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, spectroscopic characterization data, including 1H NMR, 13C NMR, and 31P NMR, can be found in the literature. []

Q3: What solvents is this compound soluble in?

A3: this compound exhibits good solubility in common organic solvents such as dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide, N-methyl-2-pyrrolidone, tetrahydrofuran, acetonitrile, and acetone. [, ]

Q4: What is the primary application of this compound?

A4: this compound is primarily used as a coupling reagent for carboxylic acid activation, especially in peptide bond formation during peptide synthesis. [, ]

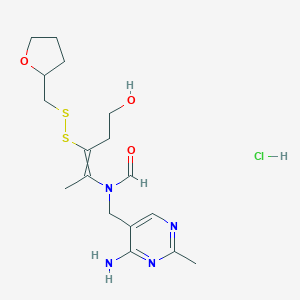

Q5: How does this compound activate carboxylic acids for amide bond formation?

A5: this compound reacts with a carboxylic acid in the presence of a base, forming a reactive acyloxyphosphonium intermediate. This intermediate is then readily attacked by an amine nucleophile, leading to the formation of an amide bond. [, ]

Q6: What are the advantages of using this compound over other coupling reagents?

A6: this compound often provides higher yields and shorter reaction times compared to traditional carbodiimide-based coupling reagents. [, , ] It is particularly effective for coupling sterically hindered amino acids and N-methylated amino acids, which can be challenging with other reagents. [, , , ]

Q7: Can this compound be used for other reactions besides peptide coupling?

A7: Yes, this compound has demonstrated versatility in various organic transformations. For example:

- C–C bond formation: Used in Suzuki-Miyaura cross-coupling reactions of phenols and arylboronic acids. [, ]

- C–N bond formation: Employed in the synthesis of N6-substituted adenosines via amination reactions. []

- C–O bond formation: Facilitates the synthesis of heteroaryl ethers from azine N-oxides and alcohols. []

- C–S bond formation: Utilized in the synthesis of 2-sulfonyl nitrogen heterocyclic compounds from heterocyclic N-oxides and sulfinic acids. []

Q8: Are there any limitations to using this compound?

A8: While this compound is a highly effective reagent, some potential drawbacks include:

- Side reactions: In certain cases, this compound can lead to side reactions, such as N-carboxyanhydride formation with some Boc-protected amino acids. []

Q9: Are there any specific examples of this compound's use in total synthesis?

A9: Yes, this compound has played a crucial role in the total synthesis of complex natural products, including:

- Didemnin B: Used for the formation of both secondary and tertiary amide bonds in this macrocyclic depsipeptide. []

- Phakellistatin 2: Employed for the cyclization step in the synthesis of this cyclic heptapeptide. []

Q10: Have there been any computational studies on the mechanism of this compound-mediated reactions?

A11: While detailed computational studies on this compound are limited, the mechanism of related phosphonium coupling reagents suggests a multi-step process involving a key heterocycle-Pd(II)-phosphonium species. []

Q11: Have any structural modifications of this compound been explored?

A12: Yes, researchers have developed an electronically enhanced this compound derivative by replacing the pyrrolidine groups with tris-3,3-difluoropyrrolidine, leading to improved yields in specific reactions. []

Q12: What are the recommended storage conditions for this compound?

A13: this compound is best stored under cool, dry conditions, preferably below 8°C, to prevent degradation due to moisture. []

Q13: What are some specific research areas where this compound has been employed?

A13: this compound's versatility has led to its application in diverse research areas, including:

- Medicinal chemistry: Synthesis of potential therapeutic agents targeting cancer and neurodegenerative diseases. []

Q14: Has this compound been used in the synthesis of cyclic peptides?

A14: Yes, this compound has proven valuable in the synthesis of cyclic peptides, including those with potential therapeutic applications. Specific examples include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.